(3-Bromo-5-nitrophenyl)boronic acid
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Overview
Description
“(3-Bromo-5-nitrophenyl)boronic acid” is a heterocyclic organic compound . Its molecular weight is 245.82 and its molecular formula is C6H5BBrNO4 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of “(3-Bromo-5-nitrophenyl)boronic acid” involves multi-step reactions . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The molecular structure of “(3-Bromo-5-nitrophenyl)boronic acid” consists of a boron atom bonded to an oxygen atom and a phenyl ring. The phenyl ring is substituted at the 3rd position with a bromo group and at the 5th position with a nitro group .Chemical Reactions Analysis
“(3-Bromo-5-nitrophenyl)boronic acid” can participate in Suzuki–Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
“(3-Bromo-5-nitrophenyl)boronic acid” has a melting point of 238-248ºC and a boiling point of 404.8ºC at 760 mmHg . Its density is 1.85g/cm³ .Scientific Research Applications
Optical Modulation and Saccharide Recognition
(3-Bromo-5-nitrophenyl)boronic acid, along with other phenyl boronic acids, plays a significant role in optical modulation and saccharide recognition. Mu et al. (2012) demonstrated the use of phenyl boronic acids in modulating the photoluminescence quantum yield of single-walled carbon nanotubes, indicating their potential in near-infrared photoluminescence for saccharide recognition, including selectivity towards certain pentoses (Mu et al., 2012).
High Affinity Diol Recognition
In the realm of diol and carbohydrate recognition, 3-Bromo-5-nitrophenyl boronic acid has shown significant potential. Mulla et al. (2004) found that certain boronic acids, including this compound, bind to catechol dyes and fructose with high affinity, indicating their utility in biochemical applications (Mulla et al., 2004).
Synthesis and Structural Analysis
The synthesis and crystal structure of boronic acid derivatives have been studied to facilitate their application in various fields. For instance, Das et al. (2003) synthesized amino-3-fluorophenyl boronic acid, a related compound, for constructing glucose-sensing materials, highlighting the relevance of such compounds in the synthesis of biologically active substances and pharmaceutical agents (Das et al., 2003).
Specific Reduction of Fructose in Food Matrices
Boronic acids, including derivatives like 3-Bromo-5-nitrophenyl boronic acid, have been investigated for their role in the specific reduction of fructose in food matrices. Pietsch et al. (2016) explored the application of boronic acids in fruit juice to reduce fructose content, leveraging their ability to form esters with diol structures (Pietsch et al., 2016).
Recognition of Anomers of 2-Deoxyribofuranoside
Boronic acid derivatives, including 3-Bromo-5-nitrophenyl boronic acid, have been utilized for the recognition of anomers of 2-deoxyribofuranosides, a significant aspect in controlling the stereochemistry of synthetic organic reactions. Yamashita et al. (1996) demonstrated the ability of these compounds to preferentially form boronates with the β-anomer (Yamashita et al., 1996).
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction, a critical process in organic chemistry, employs aryl boronic acids like 3-Bromo-5-nitrophenyl boronic acid. Malik et al. (2020) used this method for synthesizing novel pyrimidine analogs, showcasing the compound's utility in creating complex organic molecules (Malik et al., 2020).
Visualized Sugar Sensing Systems
Koumoto et al. (1998) investigated the use of 3-Nitrophenyl-boronic acid in a colorimetric saccharide sensing system. This system, through boronic acid-amine interactions, changes color in response to saccharide complexation, highlighting the potential for visualized sugar sensing (Koumoto et al., 1998).
Safety And Hazards
Future Directions
“(3-Bromo-5-nitrophenyl)boronic acid” and other boronic acids have been used in Suzuki–Miyaura cross-coupling reactions, which is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . This suggests that “(3-Bromo-5-nitrophenyl)boronic acid” could have potential applications in the synthesis of complex organic molecules in the future .
properties
IUPAC Name |
(3-bromo-5-nitrophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3,10-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCQCRMODYFROM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)[N+](=O)[O-])(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378324 |
Source
|
Record name | 3-Bromo-5-nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.83 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-nitrophenyl)boronic acid | |
CAS RN |
380430-48-8 |
Source
|
Record name | 3-Bromo-5-nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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